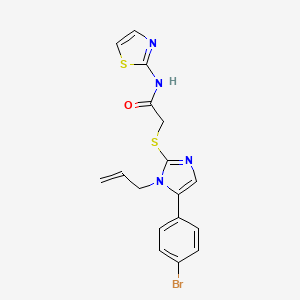![molecular formula C42H66FeO2P2 B2589020 cyclopentyl-bis(4-methoxy-3,5-dimethylphenyl)phosphane;dicyclohexyl-[(1R)-1-cyclopentylethyl]phosphane;iron CAS No. 360048-63-1](/img/no-structure.png)
cyclopentyl-bis(4-methoxy-3,5-dimethylphenyl)phosphane;dicyclohexyl-[(1R)-1-cyclopentylethyl]phosphane;iron
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
sold in collaboration with Solvias AG
Scientific Research Applications
-
Biological Pathways of Siderophores
- Application : Siderophores are small molecules known for their high iron binding capacity, essential for all life forms requiring iron . They have applications in medicine, agriculture, and environmental sciences .
- Methods : Siderophores are synthesized via nonribosomal peptide synthetase (NRPS) and non-NRPS pathways . They regulate bioavailable iron levels .
- Results : Applications include biological pest control, disease treatment, ecological pollution remediation, and heavy metal ion removal .
-
Wavefunction Matching in Quantum Physics
- Application : Wavefunction matching is a new method used to solve challenging computational problems in quantum physics .
- Methods : This approach enables theoretical calculations of atomic nuclei that were previously not possible .
- Results : The new wavefunction-matching approach is designed to solve computational problems .
-
Applications of Silica-Based Nanoparticles
- Application : Functionalized silica nanoparticles have been extensively highlighted for their attractive applications .
- Methods : These nanoparticles are fabricated for specific applications .
- Results : Applications include advanced catalysis, drug-delivery, biomedical applications, environmental remediation applications, and wastewater treatment .
-
Biological Pathways of Cyclodextrins
- Application : Cyclodextrins are remarkable macrocyclic molecules with significant impacts in chemistry and biology . They are known for their ability to form inclusion complexes with various molecules through host–guest interactions .
- Methods : Cyclodextrins are synthesized from the enzymatic degradation of starch . They are composed of six or more d-glucopyranoside units linked in α (1–4), like in amylose, a component of starch .
- Results : Cyclodextrins have a wide variety of practical applications including pharmacy, medicine, foods, cosmetics, toiletries, catalysis, chromatography, biotechnology, nanotechnology, and textile industry .
-
Therapeutic Applications of Retinoids
- Application : Retinoic acid (RA), a key component of Vitamin A, plays pivotal roles in vision, cell proliferation, apoptosis, immune function, and gene regulation . Retinoids have potential for repurposing in various therapeutic contexts .
- Methods : The molecular mechanisms underlying retinoid activity involve binding to retinoic acid receptors (RARs) and retinoid X receptors (RXRs), leading to transcriptional regulation of target genes .
- Results : Despite their efficacy in treating dermatological conditions, concerns about toxicity persist, driving the search for safer and more potent retinoids .
-
Development and Applications of Medicinal Plants
- Application : Medicinal plants have been widely used in scientific researches and practical applications, including herb breeding assistance, evolutionary history revealing, domestication process understanding, and herb synthetic biology .
- Methods : The sequencing strategy for medicinal plants has been continuously updated, making them more and more widely used .
- Results : Medicinal plants have been answering and solving many problems in scientific researches and practical applications .
-
Functional Materials for Textile and Medical Textile
- Application : Cyclodextrins have been used in the development of functional materials for textile and medical textile .
- Methods : These materials are developed by complexation and microencapsulation of essential oils, antioxidants, etc .
- Results : The developed materials have been used for various purposes including drug delivery, control release of antibacterials, packaging and food applications, and environmental purposes (e.g., filtration, purification and separation processes) .
-
Multifunctional Applications of Pectin
- Application : Pectin is a plant-based hydrocolloid, commonly added as an ingredient in innumerable food products, in the pharmaceutical industry and in other applications .
- Methods : Pectin is extracted from citrus fruits and apple fruits, but ongoing research on pectin extraction from alternate fruit sources and fruit wastes from processing industries will be of great help in waste product reduction and enhancing the production of pectin .
- Results : Pectin shows multifunctional applications including in the food industry, the health and pharmaceutical sector, and in packaging regimes .
-
Development Status and Applications of Cellulose-Based Functional Materials
properties
CAS RN |
360048-63-1 |
|---|---|
Product Name |
cyclopentyl-bis(4-methoxy-3,5-dimethylphenyl)phosphane;dicyclohexyl-[(1R)-1-cyclopentylethyl]phosphane;iron |
Molecular Formula |
C42H66FeO2P2 |
Molecular Weight |
720.781 |
IUPAC Name |
cyclopentyl-bis(4-methoxy-3,5-dimethylphenyl)phosphane;dicyclohexyl-[(1R)-1-cyclopentylethyl]phosphane;iron |
InChI |
InChI=1S/C23H31O2P.C19H35P.Fe/c1-15-11-20(12-16(2)22(15)24-5)26(19-9-7-8-10-19)21-13-17(3)23(25-6)18(4)14-21;1-16(17-10-8-9-11-17)20(18-12-4-2-5-13-18)19-14-6-3-7-15-19;/h11-14,19H,7-10H2,1-6H3;16-19H,2-15H2,1H3;/t;16-;/m.1./s1 |
InChI Key |
RPJGOLCBJAXTKA-RRKCIKGYSA-N |
SMILES |
CC1=CC(=CC(=C1OC)C)P(C2CCCC2)C3=CC(=C(C(=C3)C)OC)C.CC(C1CCCC1)P(C2CCCCC2)C3CCCCC3.[Fe] |
solubility |
not available |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(4-methoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2588938.png)
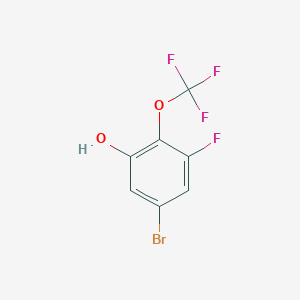
![4-(3-chlorobenzyl)-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2588941.png)
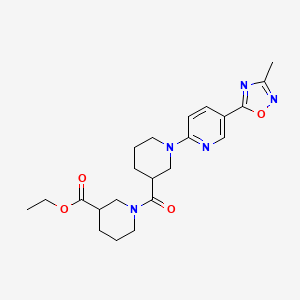
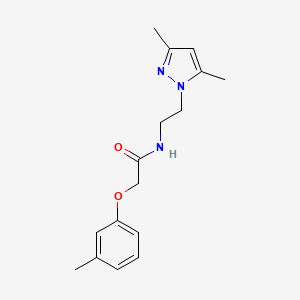
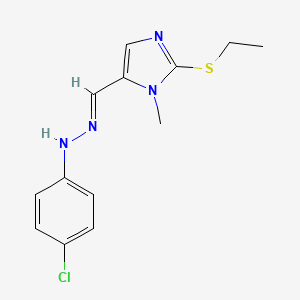
![3-amino-4-(1,5-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B2588950.png)
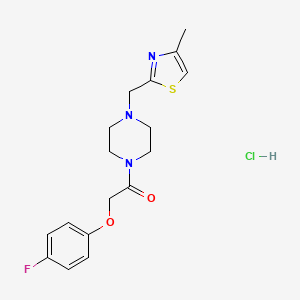
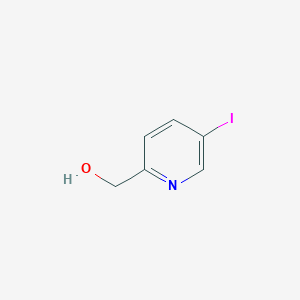
![3-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B2588953.png)
![(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(2,6-dimethylmorpholino)methanone](/img/structure/B2588955.png)
